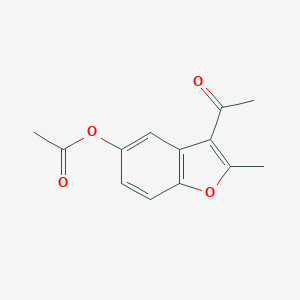

3-アセチル-2-メチル-1-ベンゾフラン-5-イルアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

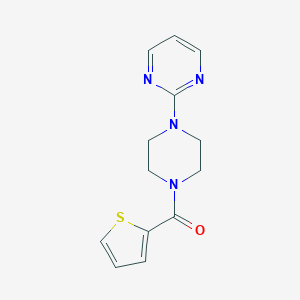

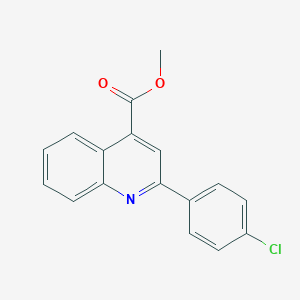

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, also known as AMBFA, is a compound belonging to the family of benzofurans. It is a molecule that contains a total of 30 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Furane .

Synthesis Analysis

Benzofuran derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, can be synthesized using various methods. One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular formula of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is C13H12O4 . It has an average mass of 232.232 Da and a monoisotopic mass of 232.073563 Da .

Chemical Reactions Analysis

Benzofuran derivatives, including 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate, can undergo various chemical reactions. For instance, AgNTf2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .

科学的研究の応用

- 文献によると、いくつかの置換ベンゾフランは有意な抗がん活性を示すことが示唆されています。AMBFA 部分構造を含む化合物 36 は、さまざまな癌細胞株に対して細胞増殖抑制効果を示しました。

- AMBFA を含む 7 つの有機化合物は、細菌の増殖に対して阻害効果を示しました。 さらなる研究では、抗菌剤としての可能性を探求することができます .

抗がん特性

抗菌活性

作用機序

The exact mechanism of action of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2. This inhibition can lead to the reduction of inflammation, and it may also be responsible for the anti-bacterial and anti-fungal properties of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate.

Biochemical and Physiological Effects

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of bacteria and fungi, and it has been studied for its potential to treat a variety of diseases. In addition, 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate has been shown to have antioxidant properties, and it can reduce the risk of certain types of cancer.

実験室実験の利点と制限

The use of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate in laboratory experiments has several advantages. It is a highly reactive compound that can be used as a reagent in various synthetic processes, and it is relatively easy to synthesize in large quantities. However, there are also some limitations to its use in laboratory experiments. 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is a highly volatile compound, and it can be difficult to handle and store. In addition, its toxicity and potential side effects must be taken into consideration when using it in laboratory experiments.

将来の方向性

The potential applications of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate are vast, and there are numerous potential future directions for its use. Further research could be conducted to explore its potential as a therapeutic agent, as well as its potential applications in biochemistry and pharmacology. In addition, further research could be conducted to explore its potential to be used as an antioxidant or to reduce inflammation. Finally, further research could be conducted to explore its potential to be used in the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease.

合成法

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate can be synthesized from a variety of starting materials, such as benzofuran, acetyl chloride, and methyl iodide. The reaction begins with the addition of benzofuran to a solution of acetyl chloride in anhydrous ether, followed by the addition of methyl iodide. The mixture is then heated until the reaction is complete, and the resulting product is 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate. This synthesis method is simple and efficient, and it can be used to produce 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate in large quantities.

特性

IUPAC Name |

(3-acetyl-2-methyl-1-benzofuran-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(14)13-8(2)16-12-5-4-10(6-11(12)13)17-9(3)15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEWETIFDKPSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B420914.png)

![3-(2,4-dichlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420915.png)

![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420916.png)

![3-[3-(trichloromethyl)phenyl]-2-{2-[4-(trichloromethyl)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B420918.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420919.png)

![3-(3-Hydroxy-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420926.png)